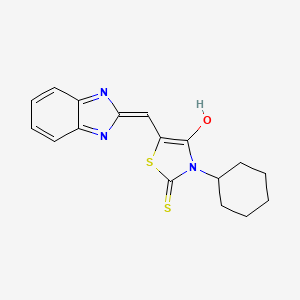

5-(1H-benzimidazol-2-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

Description

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features:

- Thiazolidinone core: A 4-oxo-2-thioxo-1,3-thiazolidine scaffold, which is pharmacologically significant due to its sulfur and nitrogen atoms enabling diverse biological interactions.

- Cyclohexyl group: A bulky 3-cyclohexyl substituent, which may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name |

5-(benzimidazol-2-ylidenemethyl)-3-cyclohexyl-4-hydroxy-1,3-thiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS2/c21-16-14(10-15-18-12-8-4-5-9-13(12)19-15)23-17(22)20(16)11-6-2-1-3-7-11/h4-5,8-11,21H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMZNVHMSUHCPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-benzimidazol-2-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-mercaptobenzimidazole with cyclohexanone and thioglycolic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidinone ring .

Industrial Production Methods

This could include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(1H-benzimidazol-2-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

Reduction: The imine group can be reduced to an amine.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated benzimidazole derivatives

Scientific Research Applications

5-(1H-benzimidazol-2-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-benzimidazol-2-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with cellular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can intercalate into DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

| Compound Name | Key Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 5-(1H-Benzimidazol-2-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one | Benzimidazole + cyclohexyl + thiazolidinone | Anticancer (hypothesized), antimicrobial (pending validation) | High lipophilicity due to cyclohexyl group; potential dual binding via benzimidazole and thioxo groups . |

| 5-(Fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | Fluorinated benzylidene + thiazolidinone | Strong analgesic activity (IC₅₀ = 12 µM) | Enhanced metabolic stability from fluorine substitution . |

| (5Z)-3-Hexyl-5-(pyrazol-4-ylmethylene)-2-thioxo-thiazolidin-4-one | Pyrazole + hexyl chain + thiazolidinone | Anti-inflammatory (COX-2 inhibition, IC₅₀ = 18 µM) | Synergistic activity from pyrazole’s hydrogen-bonding capacity and hexyl chain’s lipophilicity . |

| Thiazolidinedione | Thiazolidinone with diketone group | Antidiabetic (PPAR-γ agonism) | Insulin-sensitizing properties but associated with cardiovascular risks . |

| Benzothiazole derivatives | Benzothiazole + thiazolidinone | Antimicrobial (MIC = 4 µg/mL against S. aureus) | Improved bioavailability due to planar benzothiazole ring . |

Key Findings:

Fluorine or chlorine substitutions (e.g., in fluorobenzylidene analogs) enhance metabolic stability and target affinity . Alkyl chains (e.g., hexyl or cyclohexyl) improve lipophilicity but may reduce solubility, necessitating formulation optimization .

Mechanistic Insights: Thiazolidinones with 2-thioxo groups exhibit stronger enzyme inhibition (e.g., COX-2, PPAR-γ) compared to their oxo counterparts due to enhanced sulfur-mediated interactions . Benzimidazole-thiazolidinone hybrids (like the target compound) may act as dual inhibitors, targeting both kinase and protease pathways .

Pyrazole-containing analogs demonstrate superior anti-inflammatory activity, while benzimidazole derivatives show promise in oncology .

Biological Activity

5-(1H-benzimidazol-2-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its synthesis, mechanisms of action, and biological effects, particularly focusing on its anticancer, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 353.45 g/mol. Its structure features a thiazolidinone ring fused with a benzimidazole moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of benzaldehyde derivatives with thiazolidinones under acidic conditions. Variations in the substituents can lead to different derivatives with potentially enhanced biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazolidinone compounds exhibit selective cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Assays : The compound has shown significant cytotoxic effects against HeLa (cervical cancer) and K562 (chronic myeloid leukemia) cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like cisplatin .

Mechanistic studies revealed that these compounds induce apoptosis through both intrinsic and extrinsic pathways, highlighting their potential as anticancer agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using RAW264.7 macrophages showed that it significantly reduces pro-inflammatory cytokines and reactive oxygen species (ROS) levels, suggesting a protective role against inflammation .

Antioxidant Activity

The antioxidant activity of this compound has been confirmed through various assays measuring its ability to scavenge free radicals and reduce oxidative stress markers in cellular models. The compound demonstrated strong radical scavenging activity, contributing to its overall protective effects against oxidative damage .

Case Studies

- Study on Tyrosinase Inhibition : A derivative of the compound was tested for its ability to inhibit tyrosinase, an enzyme involved in melanin production. The results indicated that it effectively reduced melanin synthesis in B16F10 melanoma cells by inhibiting tyrosinase activity (IC50 = 5.21 µM) .

- Cytotoxicity Profile : A comparative study involving various thiazolidinone derivatives found that the compound exhibited higher selectivity against cancer cells than normal fibroblasts, reinforcing its potential as a targeted therapy for cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.